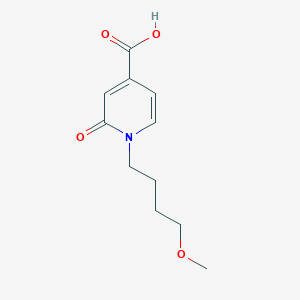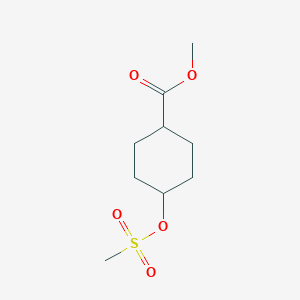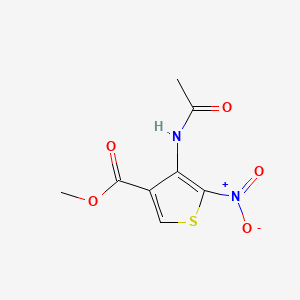
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate typically involves the following steps:
Esterification: The formation of the methyl ester of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the continuous preparation of methyl 4-methoxy acetoacetate involves the use of sodium methoxide and methyl 4-chloroacetoacetate under controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative .
Aplicaciones Científicas De Investigación
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.
Methyl 4-methoxy acetoacetate: Used in organic synthesis and industrial applications.
Uniqueness
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8N2O5S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
methyl 4-acetamido-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(8(12)15-2)3-16-7(6)10(13)14/h3H,1-2H3,(H,9,11) |
Clave InChI |
ICDXLNZARWHWPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC=C1C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


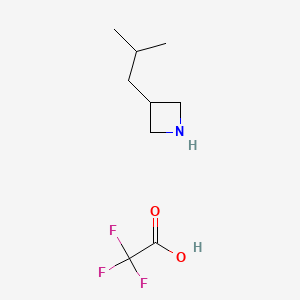
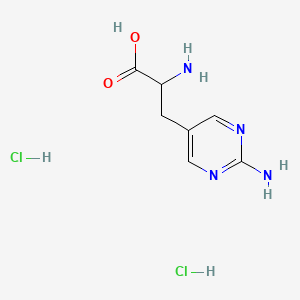
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
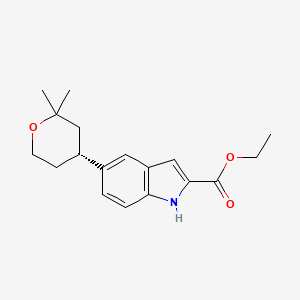
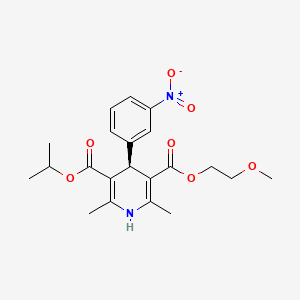
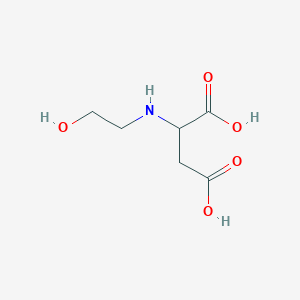
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)

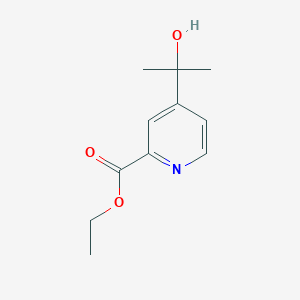
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
